

# Application Note: 1,4-Piperazinedicarboxamide in Pharmaceutical Synthesis and Quality Control

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## Compound of Interest

Compound Name: 1,4-Piperazinedicarboxamide

CAS No.: 10581-05-2

Cat. No.: B082368

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## Executive Summary

**1,4-Piperazinedicarboxamide** (also known as N,N'-dicarbamoylpiperazine) is a symmetric urea derivative of piperazine. In modern pharmaceutical chemistry, it occupies two distinct roles:

- **Critical Impurity Standard:** It is a regulated process impurity (Impurity V) in the synthesis of the blockbuster antipsychotic Quetiapine Fumarate.<sup>[1]</sup> Accurate quantification is mandatory for ICH Q3A/Q3B compliance.
- **Synthetic Intermediate:** It serves as a "masked" piperazine scaffold. Its reaction with glyoxal allows for the construction of 2,3,5,6-functionalized pyrazine cores, a structural motif essential for RNA-dependent RNA polymerase (RdRp) inhibitors like Favipiravir and T-1105.<sup>[1]</sup>

## Chemical Profile & Properties<sup>[2][3][4][5][6]</sup>

Property	Specification
IUPAC Name	Piperazine-1,4-dicarboxamide
CAS Number	1199-42-4
Molecular Formula	C <sub>6</sub> H <sub>12</sub> N <sub>4</sub> O <sub>2</sub>
Molecular Weight	172.19 g/mol
Solubility	Low in water/ethanol; Soluble in hot DMSO, dilute acids.
Stability	Stable under ambient conditions; hydrolyzes in strong acid/base.
Structural Role	Symmetric bis-urea donor; Pyrazine ring precursor.

## Application I: Synthesis of the Reference Standard

Context: To monitor this impurity in Quetiapine production, a high-purity reference standard is required. The following protocol utilizes a "Green Chemistry" approach using urea instead of hazardous isocyanates.

### Protocol A: Acid-Catalyzed Melt Synthesis

Objective: Synthesize >99% pure **1,4-Piperazinedicarboxamide** for use as an HPLC standard.

Reagents:

- Piperazine (anhydrous): 1.0 eq[1]
- Urea: 2.2 eq[1]
- Hydrochloric Acid (conc.): Catalytic amount (0.1 eq)[1]
- Solvent: Water (for workup)[1]

Step-by-Step Methodology:

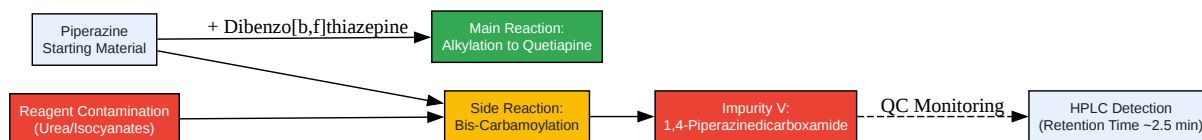
- **Reactant Mixing:** In a round-bottom flask equipped with a reflux condenser, combine Piperazine (8.6 g, 0.1 mol) and Urea (13.2 g, 0.22 mol).
- **Acid Catalysis:** Add 1.0 mL of conc. HCl. The acid protonates the leaving group (ammonia), driving the equilibrium forward.<sup>[1]</sup>
- **Thermal Reaction:** Heat the mixture to 100–110°C. The mixture will melt. Maintain reflux for 4–6 hours. Note: Evolution of ammonia gas will be observed; use a scrubber.
- **Precipitation:** Cool the reaction mixture to room temperature. The product is highly insoluble and will precipitate as a white solid.
- **Purification:**
  - Add 50 mL of cold water and stir for 30 minutes to dissolve unreacted urea.
  - Filter the solid under vacuum.<sup>[2][3]</sup>
  - Recrystallization: Recrystallize from boiling water or dilute acetic acid to remove trace mono-carbamoyl derivatives.
- **Validation:** Dry at 80°C. Confirm purity via HPLC (see Section 4).

## Application II: Quality Control in Quetiapine Fumarate

Context: During the synthesis of Quetiapine, the piperazine ring is alkylated.<sup>[1]</sup> Side reactions involving carbamoylation (often from urea derivatives or isocyanate contaminants in reagents) lead to the formation of Impurity V (**1,4-Piperazinedicarboxamide**).<sup>[1]</sup>

### Validated Impurity Profiling Workflow

The presence of this impurity indicates loss of the active piperazine nucleophile, reducing yield and contaminating the final API.<sup>[1]</sup>



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Figure 1: Formation pathway of Impurity V during Quetiapine synthesis.

HPLC Method Parameters (Reference Standard):

- Column: C18 (250 mm x 4.6 mm, 5  $\mu$ m)[1]
- Mobile Phase: Phosphate Buffer (pH 6.5) : Methanol (90:10 v/v) - High aqueous content required due to polarity.[1]
- Flow Rate: 1.0 mL/min[1]
- Detection: UV @ 210 nm (Amide absorption)[1]
- Limit of Quantitation (LOQ): 0.05% (compliant with ICH Q3A).

## Application III: Synthesis of Pyrazine Antiviral Cores

Context: **1,4-Piperazinedicarboxamide** is a precursor for 2,3,5,6-tetrahydropiperazine derivatives via glyoxal condensation.[1] These intermediates are oxidized to form the pyrazine core found in broad-spectrum antivirals (e.g., Favipiravir analogs).

### Protocol B: Glyoxal Condensation to Pyrazine Precursors

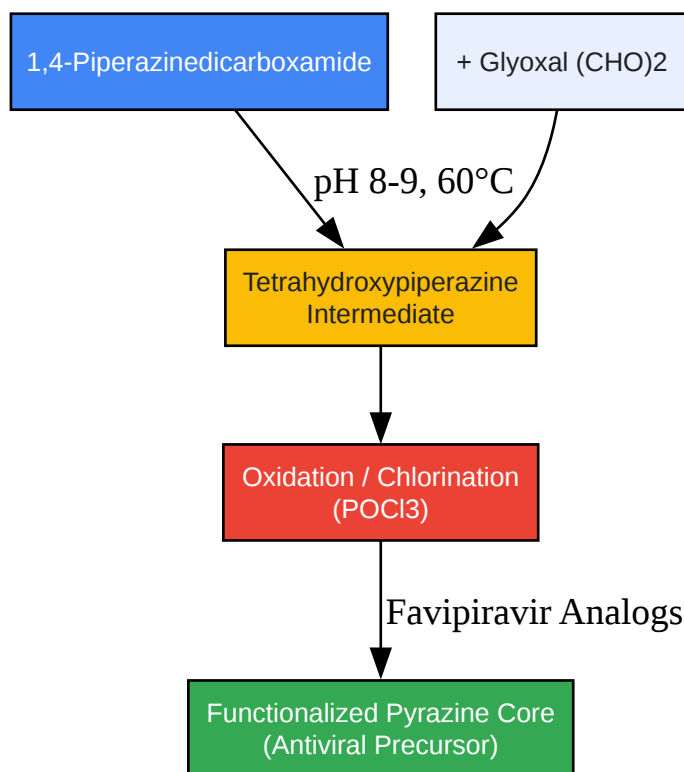
Mechanism: The condensation of the diamide with glyoxal creates a bicyclic glycoluril-like intermediate or a substituted piperazine, which can be aromatized.

Reagents:

- **1,4-Piperazinedicarboxamide**: 1.0 eq
- Glyoxal (40% aq.[1][3] solution): 1.2 eq
- Catalyst: HCl or NaOH (pH dependent pathway)[1]

#### Step-by-Step Methodology:

- Suspension: Suspend **1,4-Piperazinedicarboxamide** (17.2 g, 0.1 mol) in water (100 mL).
- Addition: Add Glyoxal solution (17.4 g, 0.12 mol) dropwise at room temperature.
- Cyclization:
  - Acidic Route: Add conc. HCl to pH 1–2. Heat to 80°C. This favors the formation of the Glycoluril framework (2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione), a rigid scaffold.[1]
  - Basic Route (Pyrazine Precursor): Adjust pH to 8–9 with NaOH. Heat to 60°C. This promotes the formation of 2,3,5,6-tetrahydropiperazine-1,4-dicarboxamide.
- Aromatization (To Pyrazine Core):
  - Isolate the tetrahydroxy intermediate.
  - Treat with a chlorinating agent (POCl<sub>3</sub>) or oxidizing agent to drive aromatization, yielding 2,6-dichloropyrazine derivatives (key Favipiravir intermediates).[1]



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Figure 2: Synthetic route from **1,4-Piperazinedicarboxamide** to Pyrazine antiviral scaffolds.

## Troubleshooting & Expert Tips

- Solubility Issues: The dicarboxamide is notoriously insoluble. For NMR characterization, use TFA-d (Trifluoroacetic acid-d) or hot DMSO-d<sub>6</sub>.
- Hydrolysis Control: In Protocol A, avoid excessive heating (>120°C) as this can cause thermal decomposition back to piperazine or polymerization.[1]
- Impurity Identification: In LC-MS, look for the [M+H]<sup>+</sup> peak at 173.1 m/z.[1] A common fragment is 130 m/z (loss of one carbamoyl group -CONH<sub>2</sub>).

## References

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- Pyrazine Antiviral Synthesis: Furuta, Y., et al. "Favipiravir (T-705), a novel viral RNA polymerase inhibitor." [1] Antiviral Research, vol. 100, no.[1] 2, 2013. (Context on Pyrazine Core importance).
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- [4. Base-catalysed reactions of glyoxal. Part I. 1,4-Diformyl- and 1,4-bis-methylsulphonyl-derivatives of 2,3,5,6-tetrahydropiperazines - Journal of the Chemical Society C: Organic \(RSC Publishing\) \[pubs.rsc.org\]](#)
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